B022 is commercially available and often utilized in various formulations. Its classification falls under the category of hazardous substances due to its potential risks when improperly handled. The safety data sheets provide detailed information regarding its classification, which includes hazard statements related to fire risks and environmental impact . The compound is also referenced in patent literature, indicating its relevance in industrial applications, particularly in surface treatments for metals .
The synthesis of B022 typically involves chemical reactions that require precise control over conditions such as temperature, pressure, and reactant concentrations. Specific methods may include:
The molecular structure of B022 can be described using its chemical formula, which provides insight into the arrangement of atoms within the molecule. While specific structural data for B022 was not directly available from the search results, compounds with similar nomenclature often exhibit complex structures involving carbon chains or functional groups that contribute to their chemical behavior.
B022 participates in various chemical reactions, which may include:
Understanding the kinetics and thermodynamics of these reactions is crucial for safely handling B022. Reaction pathways must be mapped out to predict outcomes accurately and ensure safe operational protocols.
The mechanism of action for B022 is contingent upon its chemical nature. In applications such as surface treatment for metals, B022 may function by:
Data regarding specific interactions would typically be gathered through experimental studies focusing on reaction kinetics and surface analysis techniques.
B022 exhibits several physical properties that are critical for its application:
Chemical properties include:
Relevant data regarding these properties can be found in safety data sheets and material safety information .
B022 has a range of scientific uses across various fields:
NF-κB-inducing kinase (NIK), encoded by the MAP3K14 gene, serves as the central regulatory kinase for the non-canonical NF-κB pathway. Unlike the canonical NF-κB pathway—activated transiently by cytokines like TNFα—the non-canonical pathway responds persistently to ligands such as BAFF, CD40L, and lymphotoxin-β. NIK activation triggers phosphorylation of IKKα, which subsequently phosphorylates the NF-κB precursor p100. This induces partial proteolysis of p100 into transcriptionally active p52, enabling nuclear translocation of p52/RelB heterodimers. These dimers regulate genes involved in B-cell maturation, lymphoid organogenesis, and osteoclast differentiation [3] [5] [9]. Under physiological conditions, NIK is constitutively degraded by a TRAF2/TRAF3/cIAP ubiquitin ligase complex, maintaining low cellular concentrations [5] [10].
Dysregulated NIK stabilization drives pathological NF-κB activation. Elevated NIK expression occurs in 51.7% of non-small cell lung carcinomas, 20% of multiple myelomas (due to TRAF3 deletions or MAP3K14 translocations), and pancreatic ductal adenocarcinomas. In inflammatory contexts, NIK overactivation in hepatocytes promotes chemokine release (e.g., CXCL5, CCL2), recruiting macrophages and inducing oxidative stress, apoptosis, and liver fibrosis. Similarly, intestinal epithelial NIK overexpression correlates with ulcerative colitis severity [2] [5] [6]. In vivo models confirm that hepatic NIK overexpression induces glucose intolerance, β-cell death, and pancreatitis [5] [8].
Inhibition of NIK offers dual therapeutic potential:
B022 (CAS 1202764-53-1) emerged circa 2017 as a potent, ATP-competitive NIK inhibitor. Its identification stemmed from high-throughput screens for compounds disrupting p100 processing. Structural optimization yielded a molecule with a Ki of 4.2 nM and IC₅₀ of 15.1 nM against NIK—100-fold more selective than related kinases (IKKα, IKKβ) [1] [4] [7]. Its alkyne group enables "click chemistry" for proteomic studies of NIK interactomes [1] [7].
Table 1: Key Chemical and Pharmacological Properties of B022
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₆ClN₅OS |
Molecular Weight | 397.88 g/mol |
CAS Number | 1202764-53-1 |
NIK Inhibition (Ki) | 4.2 nM |
IC₅₀ (cell-free assay) | 15.1 nM |
Solubility (DMSO) | 80–250 mg/mL |
In vivo Half-life (mice) | ~3 hours |
"Defining patient subsets with NIK pathway dysregulation (e.g., TRAF3 deletions, MAP3K14 amplifications) will maximize clinical efficacy" [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7